

Application Notes and Protocols for Caspase Activation Assays Following VII-31 Treatment

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Compound of Interest

Compound Name: VII-31

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Introduction

Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and the elimination of damaged or infected cells. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[1] Caspases exist as inactive zymogens in healthy cells and are activated in a cascade-like fashion in response to pro-apoptotic stimuli.[1][2] This activation leads to the cleavage of specific cellular substrates, culminating in the morphological and biochemical changes characteristic of apoptosis.[1] Therefore, measuring caspase activation is a reliable method for quantifying apoptosis.

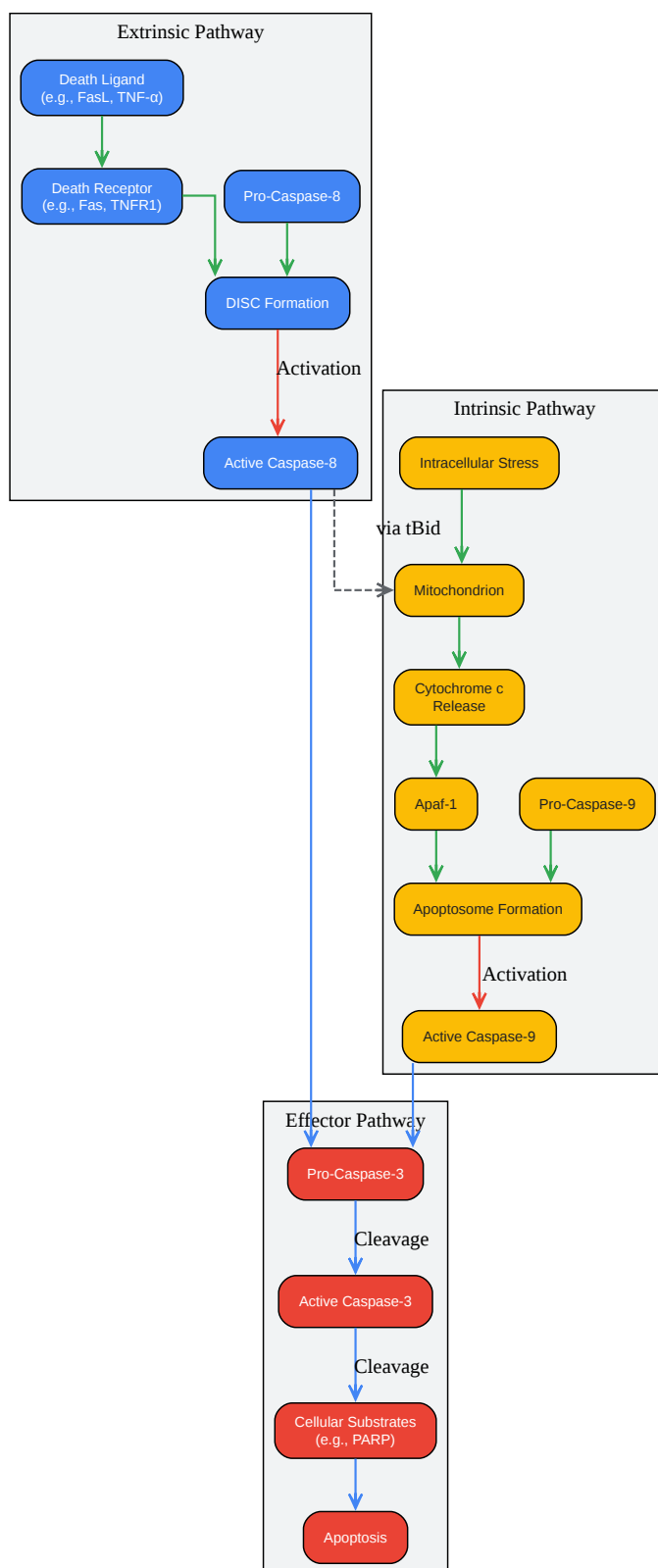
These application notes provide detailed protocols for assessing the activation of key caspases (caspase-3, caspase-8, and caspase-9) in response to treatment with the hypothetical compound **VII-31**. The protocols described are for common in vitro assays that can be adapted for various cell types and experimental conditions.

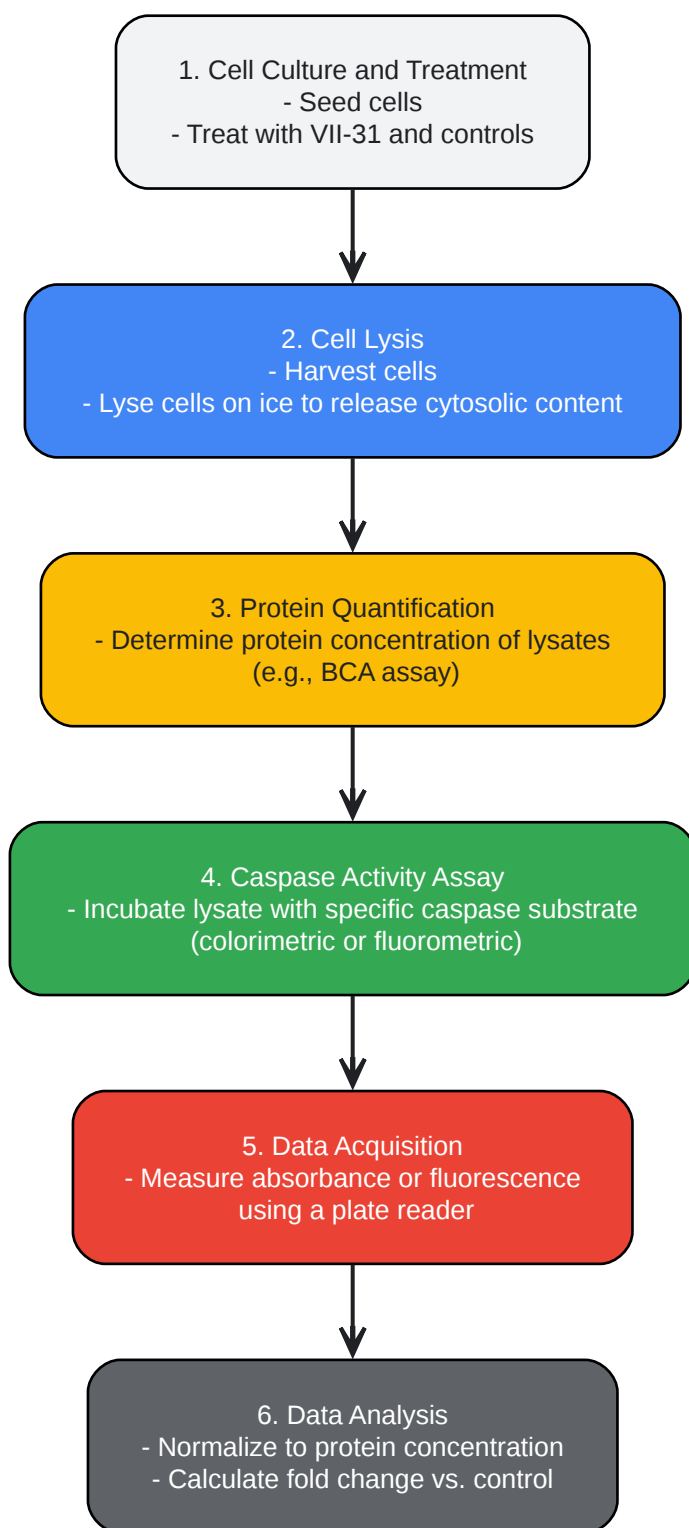
Caspase Signaling Pathways

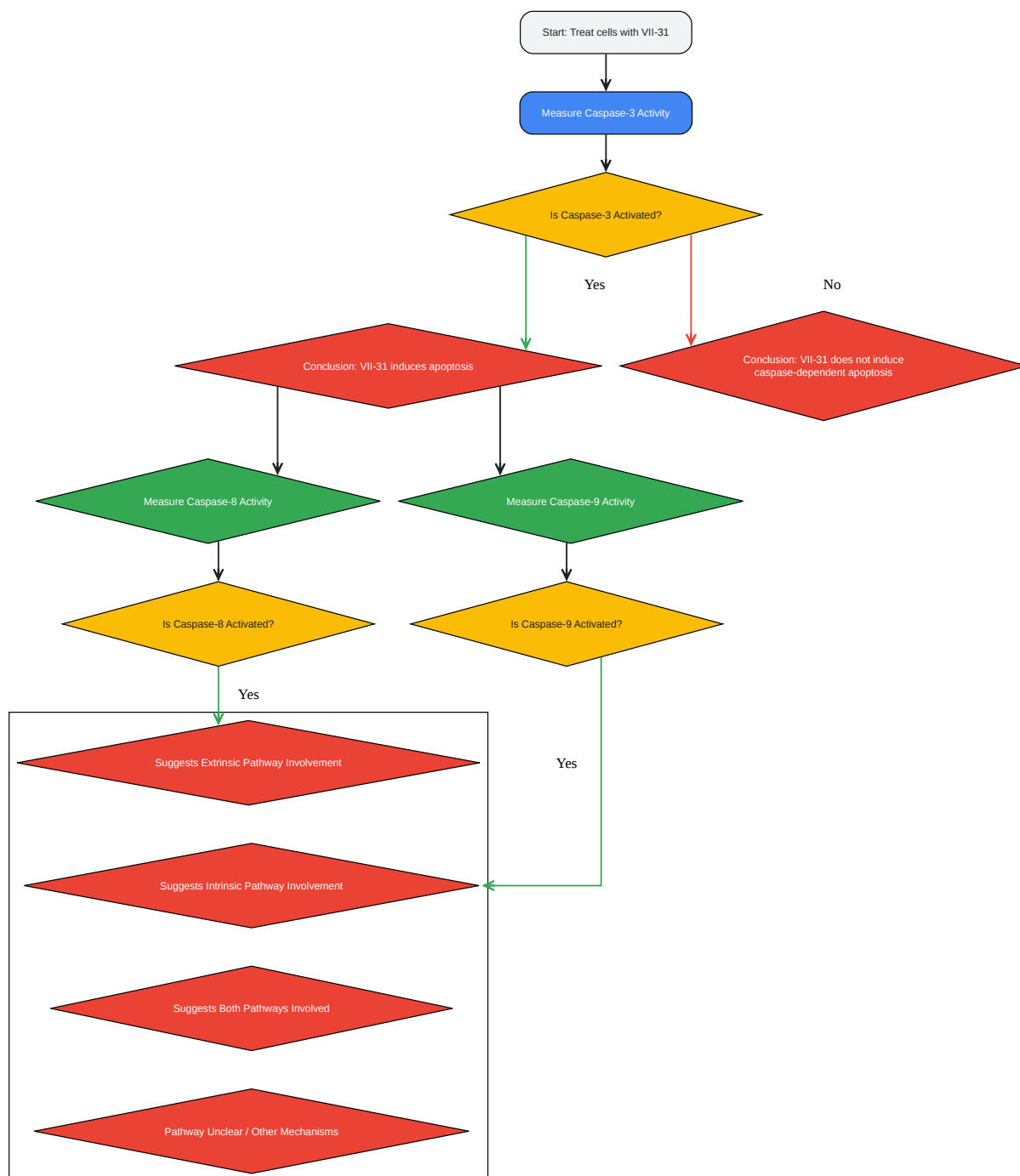
Apoptosis is primarily initiated through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[3] Both pathways converge on the activation of effector caspases, such as caspase-3.

- The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., TNF- α , FasL) to their corresponding cell surface receptors.[2][3] This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated.[3] Activated caspase-8 can then directly activate effector caspases like caspase-3 or cleave Bid, a Bcl-2 family protein, to engage the intrinsic pathway.[1]
- The Intrinsic Pathway: This pathway is initiated by various intracellular stresses, such as DNA damage or growth factor withdrawal, which lead to mitochondrial outer membrane permeabilization and the release of cytochrome c.[2][3] In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 within a complex called the apoptosome.[2] Activated caspase-9 proceeds to activate effector caspases, primarily caspase-3.

Below is a diagram illustrating the key caspase activation pathways.







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